PDGFRα/β Isoform Selectivity: 46-Fold Discrimination vs. Pan-Inhibitors
PDGFRalpha kinase inhibitor 1 exhibits a PDGFRα IC50 of 132 nM and PDGFRβ IC50 of 6115 nM, yielding a 46-fold selectivity ratio favoring PDGFRα [1]. In contrast, the multi-targeted PDGFR inhibitor sunitinib shows minimal isoform discrimination with PDGFRα IC50 of 13 nM and PDGFRβ IC50 of 27 nM (~2-fold) [2], while sorafenib exhibits a PDGFRα IC50 of 1.0 nM and PDGFRβ IC50 within a similar nanomolar range [3]. The dual PDGFRα/β inhibitor CP-673451 displays IC50 values of 10 nM and 1 nM respectively (0.1-fold, β-favoring) .
| Evidence Dimension | PDGFRα/β Selectivity Ratio |
|---|---|
| Target Compound Data | PDGFRα IC50 = 132 nM; PDGFRβ IC50 = 6115 nM |
| Comparator Or Baseline | Sunitinib: PDGFRα IC50 = 13 nM, PDGFRβ IC50 = 27 nM; Sorafenib: PDGFRα IC50 = 1.0 nM; CP-673451: PDGFRα IC50 = 10 nM, PDGFRβ IC50 = 1 nM |
| Quantified Difference | Target compound: 46-fold PDGFRα-selective; Sunitinib: ~2-fold; CP-673451: 0.1-fold (β-favoring) |
| Conditions | In vitro kinase activity assays using recombinant PDGFRα and PDGFRβ proteins with ATP at Km concentrations |
Why This Matters
This selectivity enables PDGFRα-specific pathway dissection without PDGFRβ-mediated confounding effects, a capability unavailable with pan-PDGFR inhibitors.
- [1] TargetMol. PDGFRα kinase inhibitor 1 (T12396) Biological Activity Data. View Source
- [2] Faivre S, Demetri G, Sargent W, Raymond E. Molecular basis for sunitinib efficacy and future clinical development. Nature Reviews Drug Discovery. 2007;6(9):734-745. View Source
- [3] Wilhelm SM, et al. BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases. Cancer Research. 2004;64(19):7099-7109. View Source
